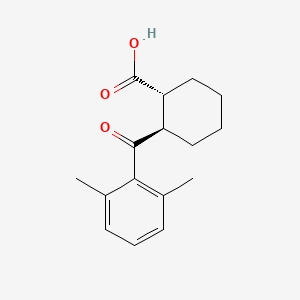

trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDXKWXAVCEDNQ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641366 | |

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-83-1 | |

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Cyclohexane derivatives such as cyclohexanone or cyclohexane-1-carboxylic acid.

- 2,6-Dimethylbenzoyl chloride or related benzoyl derivatives.

- Catalysts and reagents for acylation and reduction.

Friedel-Crafts Acylation

A common approach to introduce the benzoyl group is via Friedel-Crafts acylation:

- React cyclohexane or cyclohexanone derivatives with 2,6-dimethylbenzoyl chloride.

- Use a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation.

- Control reaction temperature and stoichiometry to favor mono-acylation at the 2-position.

Reduction and Stereochemical Control

- If starting from cyclohex-4-ene-1,2-dicarboxylic acid derivatives, catalytic hydrogenation using Raney nickel in methanol under hydrogen pressure is employed to reduce the double bond and obtain racemic cyclohexane-1,2-dicarboxylic acid.

- The racemic mixture is then subjected to resolution to isolate the trans-(1R,2R) isomer.

Resolution of Racemic Mixture

- Resolution is typically performed by reacting the racemic acid with a chiral amine such as R-1-phenylethylamine in ethanol to form diastereomeric salts.

- The salt corresponding to the desired trans isomer is separated by crystallization.

- The salt is then broken under basic conditions (e.g., aqueous sodium hydroxide) to release the pure trans acid and recover the chiral amine for reuse.

- Purification by washing with hexane or recrystallization yields the compound with >99% purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, forming corresponding carboxylic acids.

Reduction: Reduction of the ketone group in the benzoyl moiety can yield the corresponding alcohol.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho to the methyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral intermediates .

Biology: : It may be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays .

Industry: : Used in the production of specialty chemicals, including polymers and advanced materials .

Mechanism of Action

The mechanism of action of trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Moiety

The 2,6-dimethylbenzoyl group distinguishes this compound from analogs with alternative aromatic substituents. For example:

Linker Chain Length Variations

The diamine linker connecting the chromophore (e.g., QSY) to the cyclohexane backbone significantly affects probe performance:

- Ethylene linker (C2) : Optimal balance between flexibility and rigidity, enabling efficient labeling of cysteine cathepsins in RAW 264.7 cells.

- Hexamethylene linker (C6) : Increased hydrophobicity and flexibility reduce cellular uptake and labeling efficiency by ~15% compared to the ethylene variant .

Table 2: Linker Length and Probe Performance

| Linker Length | Labeling Efficiency (RAW 264.7 Cells) | Solubility in Aqueous Media |

|---|---|---|

| Ethylene (C2) | 100% (Baseline) | Moderate |

| Hexamethylene (C6) | 85% | Low |

Comparison with Cyclohexane-Carboxylic Acid Derivatives

Other cyclohexane derivatives with amino or hydroxyl substituents exhibit distinct physicochemical and functional properties:

Table 3: Cyclohexane Derivatives Comparison

| Compound | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|

| trans-2-(2,6-Dimethylbenzoyl)CHA | 2,6-Dimethylbenzoyl, COOH | Not reported | Protease inhibition studies |

| trans-2-Amino-1-cyclohexanecarboxylic acid | NH2, COOH | 274–278 | Peptide synthesis |

| trans-4-Aminocyclohexanol | NH2, OH | 108–113 | Pharmaceutical intermediates |

- Amino-substituted analogs: Higher polarity due to NH2 groups, making them suitable for aqueous-phase reactions but less effective in hydrophobic binding pockets .

- Hydroxyl-substituted analogs : Enhanced hydrogen-bonding capacity but reduced thermal stability compared to dimethylbenzoyl derivatives .

Research Findings and Implications

- Biological Activity : The dimethylbenzoyl variant demonstrates superior labeling efficiency in intact cells compared to fluorinated analogs, attributed to balanced lipophilicity and steric effects .

- Synthetic Utility: Derivatives like 2-(ethylamino)-2-phenylcyclohexan-1-one () highlight the versatility of cyclohexane backbones in drug discovery, though their amino substituents limit protease-targeting efficacy compared to carboxylic acid derivatives.

- Safety Considerations : 2,6-Dimethylbenzene derivatives (e.g., 2,6-lutidine) are classified as hazardous due to flammability and toxicity, underscoring the need for careful handling of dimethylbenzoyl-containing compounds .

Biological Activity

Trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring with a carboxylic acid functional group and a 2,6-dimethylbenzoyl moiety. Its molecular formula is C15H18O4, and it has a molecular weight of 262.30 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by inhibiting key pathways involved in inflammation .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, which is common among aromatic carboxylic acids .

- Cytotoxic Effects : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .

Antileishmanial Activity

A study synthesized various derivatives based on similar scaffolds to evaluate their antileishmanial activity. Compounds with structural similarities to this compound showed promising results against Leishmania parasites with effective concentrations (EC50) below 10 µM . This suggests that modifications of the cyclohexane structure can yield potent antileishmanial agents.

Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxicity of this compound. The compound was tested against several cancer cell lines, showing varying degrees of cytotoxicity. The results indicated that structural modifications could enhance its efficacy while minimizing toxicity to normal cells .

Data Table: Biological Activities

Q & A

Q. What are the common synthetic routes for trans-2-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid, and how are stereochemical outcomes controlled?

The synthesis of trans-configured cyclohexane derivatives often involves isomerization or resolution steps. For example, trans-1,2-cyclohexanedicarboxylic acid can be synthesized via thermal cis-trans isomerization of its anhydride precursor, followed by chiral resolution using agents like R-(+)-α-methylbenzylamine to isolate enantiomerically pure forms . Pyrolysis at high temperatures (e.g., 450°C) with acid catalysts (e.g., KHSO₄) can also influence product distribution by favoring specific stereoisomers, as observed in analogous cyclohexane systems .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming trans-configuration via coupling constants (e.g., J values for axial-equatorial protons). High-Performance Liquid Chromatography (HPLC) with chiral columns can resolve enantiomers, while Gas Chromatography (GC) with polar stationary phases (e.g., CW 20M) is used to assess purity (>95% in many protocols) . Mass spectrometry (MS) and X-ray crystallography provide additional structural validation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Follow protocols for carboxylic acid derivatives: use personal protective equipment (PPE), ensure proper ventilation, and avoid inhalation or skin contact. Storage should be in dry, cool conditions away from oxidizers. For related compounds, safety data sheets recommend emergency measures such as eye rinsing with water for 15 minutes and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Catalyst selection significantly impacts product selectivity. For instance, pyrolysis of 2,6-dimethyl-2,3,8-triacetoxyoctane in the presence of oxalic acid favors trans-1,3-diene formation (>70% yield), while KHSO₄ shifts the equilibrium toward cis/trans-2,4-dienes . Kinetic studies using differential scanning calorimetry (DSC) or in situ FTIR can identify optimal temperature profiles to suppress side reactions like allylomerization .

Q. What methodologies are effective for resolving contradictory data in stereochemical assignments?

Discrepancies in isomer detection (e.g., undetected cis isomers in GC) can arise from column limitations. Cross-validate results using multiple techniques: combine NMR coupling constants with computational modeling (e.g., density functional theory, DFT) to predict stable conformers . For unresolved peaks in chromatography, employ derivatization (e.g., esterification) to enhance separation .

Q. How can computational tools aid in predicting the reactivity and biological activity of this compound?

Quantum mechanical calculations (e.g., QSPR, molecular docking) can model interactions with biological targets, such as enzymes or receptors. For example, cyclohexane-carboxylic acid derivatives have been studied for antioxidant and anti-inflammatory properties via in silico screening against COX-2 or NADPH oxidase . Molecular dynamics simulations also predict solubility and stability under physiological conditions .

Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical fidelity?

Continuous flow reactors improve heat and mass transfer during pyrolysis or acid-catalyzed cyclization, reducing decomposition. Chiral resolution at scale may require immobilized resolving agents (e.g., silica-supported α-methylbenzylamine) for reuse . Process analytical technology (PAT), such as inline Raman spectroscopy, enables real-time monitoring of enantiomeric excess .

Methodological Notes

- Data Contradiction Analysis : Always correlate chromatographic data with spectroscopic results. For example, if GC fails to detect a minor isomer, use preparative HPLC to isolate the fraction and confirm its structure via NMR .

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize variables like temperature, catalyst loading, and solvent polarity in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.